

Azithromycin N-Ethyl as a reference standard

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Compound of Interest

Compound Name: *Azithromycin N-Ethyl*

CAS No.: 92594-45-1

Cat. No.: B1141370

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An In-depth Technical Guide to **Azithromycin N-Ethyl** as a Reference Standard

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and application of **Azithromycin N-Ethyl** as a chemical reference standard. Designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, this document delves into the underlying scientific principles and practical methodologies required to establish a robust and reliable reference standard. We will explore the critical role of reference standards in drug development, detail multi-technique analytical workflows for structural elucidation and purity assessment, and provide field-proven insights grounded in pharmacopeial and regulatory standards.

The Imperative for High-Quality Reference Standards in Pharmaceutical Analysis

In pharmaceutical manufacturing, the quality, safety, and efficacy of an Active Pharmaceutical Ingredient (API) are paramount. Azithromycin, a widely used macrolide antibiotic, is no exception.^[1] Its synthesis and degradation can produce a profile of related substances and impurities that must be meticulously monitored and controlled. A reference standard is a highly purified and well-characterized substance used as a measurement base for these analytical procedures.^{[2][3]}

The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) provide official reference standards that form the legal and scientific basis for quality control.[4][5]

These standards are essential for:

- Identity Confirmation: Ensuring the correct compound is present.
- Purity Evaluation: Quantifying known and unknown impurities.
- Assay Validation: Establishing the accuracy and precision of quantitative methods.
- Method Development: Serving as a benchmark during the creation of new analytical procedures.

Azithromycin N-Ethyl is an analog and potential process-related impurity of Azithromycin.[6] Establishing it as a qualified reference standard is not merely a procedural step but a foundational requirement for ensuring the quality of the final drug product. It allows laboratories to accurately identify and quantify this specific impurity, thereby ensuring the API conforms to the stringent limits set by regulatory bodies.

Profile of Azithromycin N-Ethyl

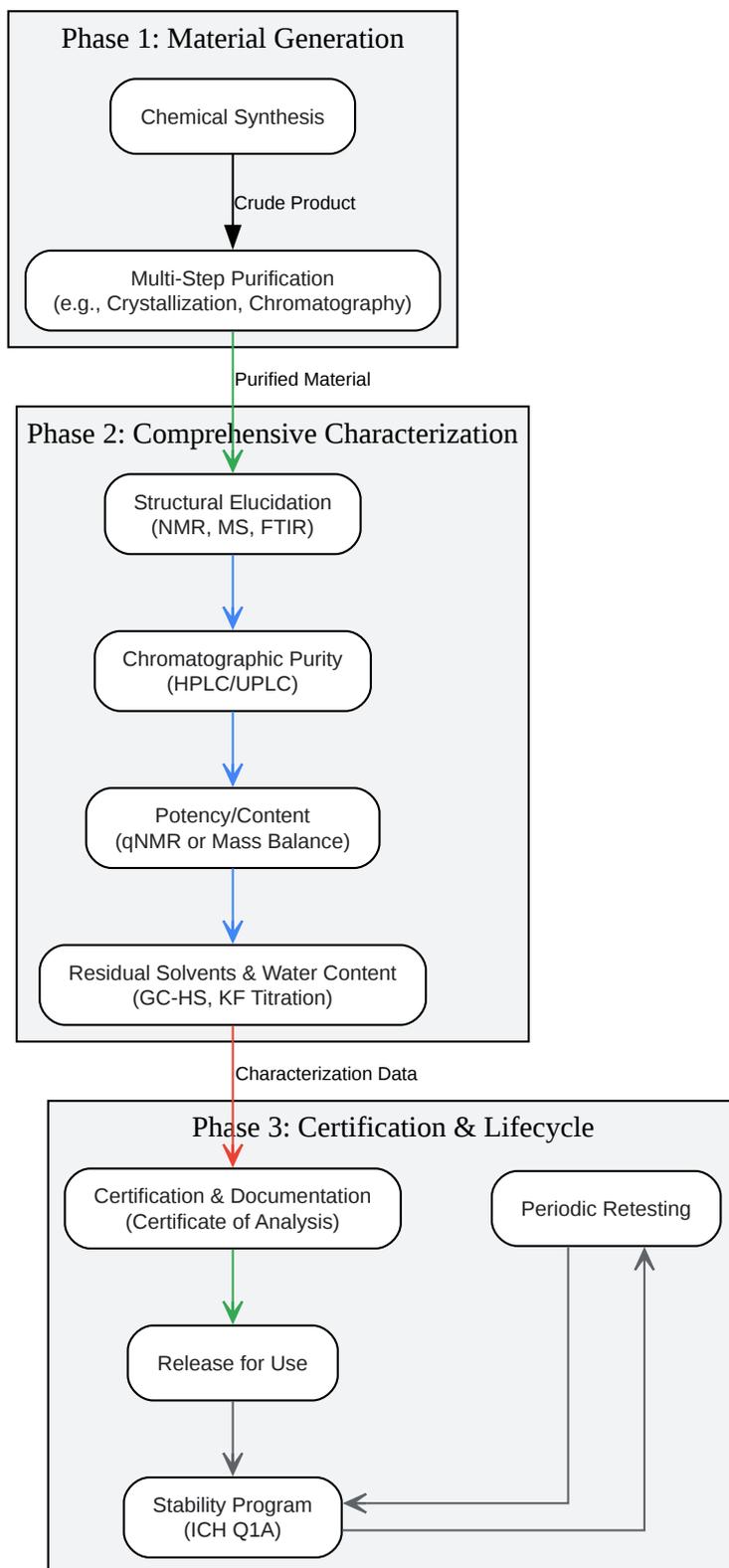
Azithromycin N-Ethyl is structurally analogous to Azithromycin, a semi-synthetic macrolide antibiotic.[6] Understanding its physicochemical properties is the first step in its qualification as a reference standard.

Property	Value	Source
IUPAC Name	[2R-(2R, 3S, 4R, 5R, 8R, 10R, 11R, 12S, 13S, 14R)]-13-[(2, 6-Dideoxy-3-C-methyl-3-O-methyl- α -L-ribo-hexopyranosyl)oxy]-2, 6-diethyl-3, 4, 10-trihydroxy-3, 5, 8, 10, 12, 14-hexamethyl-11-[[3, 4, 6-trideoxy-3-(dimethylamino)- β -D-xylohexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one	[6]
CAS Number	92594-45-1	[6]
Molecular Formula	C ₃₉ H ₇₄ N ₂ O ₁₂	[6]
Molecular Weight	763.01 g/mol	[6]

The key structural difference from Azithromycin lies in the substitution at the nitrogen atom within the azalide ring. This seemingly minor modification necessitates a complete and independent characterization to confirm its identity and purity.

The Reference Standard Qualification Workflow

Establishing a new reference standard is a systematic process that transforms a synthesized chemical entity into a certified analytical tool. This workflow is designed to be a self-validating system, where orthogonal (i.e., different and independent) analytical techniques are used to build a comprehensive and undeniable profile of the material.



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Caption: Workflow for the qualification of a new pharmaceutical reference standard.

Analytical Characterization Methodologies

A multi-faceted analytical approach is required to fully characterize **Azithromycin N-Ethyl**. No single technique is sufficient; instead, data from several orthogonal methods are integrated to build a complete picture of the material's identity, purity, and potency.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the cornerstone of purity analysis, separating the main compound from any process-related impurities or degradants.[7] A stability-indicating method must be developed and validated to demonstrate it can resolve the main peak from all potential impurities.[8]

Expertise & Causality: The choice of mobile phase and pH is critical. For azalides like Azithromycin, a slightly alkaline pH (e.g., 7.5) is often used to suppress the ionization of the amine groups, leading to better peak shape and retention on a C18 column.[9] UV detection is typically performed at a low wavelength, such as 210 nm, because macrolides lack a strong chromophore.[9][10]

Experimental Protocol: HPLC-UV Purity Method

- **Chromatographic System:** A standard HPLC or UPLC system with a UV/PDA detector.
- **Column:** C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
- **Mobile Phase A:** 10 mM Potassium Phosphate buffer, adjusted to pH 7.5 with dilute Potassium Hydroxide.
- **Mobile Phase B:** Acetonitrile.
- **Gradient Elution:** A linear gradient from 35% B to 65% B over 30 minutes. This gradient must be optimized to ensure separation of all known related substances.
- **Flow Rate:** 1.0 mL/min.
- **Column Temperature:** 40 °C. Elevated temperature can improve peak shape and reduce viscosity.

- Detection Wavelength: 210 nm.
- Sample Preparation: Accurately weigh approximately 10 mg of **Azithromycin N-Ethyl** Reference Standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1.0 mg/mL stock solution.
- Injection Volume: 10 μ L.
- Analysis: Analyze the sample and calculate the area percent of the main peak relative to the total area of all peaks.

Data Presentation: Typical HPLC Purity Results

Parameter	Acceptance Criteria	Typical Result
Purity (Area %)	$\geq 99.5\%$	99.8%
Largest Impurity	$\leq 0.2\%$	0.11%
Total Impurities	$\leq 0.5\%$	0.20%
Tailing Factor	0.8 - 1.5	1.1
Theoretical Plates	> 2000	8500

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS provides unambiguous confirmation of the molecular weight, adding a high degree of certainty to the compound's identity.[\[11\]](#)[\[12\]](#)

Expertise & Causality: Electrospray Ionization (ESI) in positive mode is ideal for molecules like **Azithromycin N-Ethyl**, which contain basic nitrogen atoms that are readily protonated. The resulting $[M+H]^+$ ion is then analyzed by the mass spectrometer.

Experimental Protocol: LC-MS Identity Verification

- LC System: Utilize the same LC method as described in Section 4.1 to ensure chromatographic compatibility.

- Mass Spectrometer: A Quadrupole or Time-of-Flight (TOF) mass spectrometer.
- Ionization Source: ESI, Positive Mode.
- Scan Range: m/z 100 - 1000.
- Data Analysis: Extract the mass spectrum from the main chromatographic peak and identify the $[M+H]^+$ ion.

Data Presentation: Expected Mass Spectrometry Data

Parameter	Theoretical Value (m/z)	Observed Value (m/z)
Molecular Weight	763.01	-
$[M+H]^+$ (Protonated)	764.02	764.03
$[M+Na]^+$ (Sodium Adduct)	786.00	786.01

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for definitive structural elucidation.^[13] Both 1H and ^{13}C NMR spectra are required to confirm the complete chemical structure.

Expertise & Causality: The key diagnostic signals for **Azithromycin N-Ethyl** will be those of the ethyl group attached to the nitrogen, which will be absent in the spectrum of Azithromycin. Specifically, a triplet and a quartet in the 1H NMR spectrum, and two additional aliphatic signals in the ^{13}C NMR spectrum, will confirm the N-ethyl moiety. Comparing the full spectrum to that of a well-characterized Azithromycin standard allows for unambiguous assignment of all other signals.^{[1][13]}

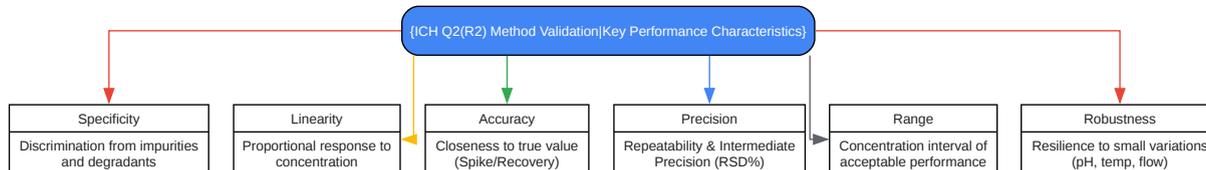
Experimental Protocol: NMR Analysis

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the reference standard in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform- d_3 or DMSO- d_6).

- Experiments to Perform:
 - ^1H NMR (Proton)
 - ^{13}C NMR (Carbon-13)
 - 2D NMR (e.g., COSY, HSQC) as needed for full assignment.
- Data Analysis: Assign all proton and carbon signals and confirm they are consistent with the proposed structure of **Azithromycin N-Ethyl**.

Method Validation Principles

Any analytical method used to characterize a reference standard must itself be validated to prove it is fit for purpose.[14] This process is governed by the International Council for Harmonisation (ICH) guideline Q2(R2).[15][16]



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Caption: Key validation parameters for an analytical procedure as per ICH Q2(R2).

Stability, Storage, and Handling

Once certified, the integrity of the reference standard must be maintained throughout its lifecycle. This is achieved through a robust stability testing program and controlled storage.[17]

- Stability Program: The reference standard should be placed on a formal stability program according to ICH guideline Q1A(R2).[17] Samples are stored at long-term (e.g., $5\text{ }^{\circ}\text{C} \pm 3\text{ }^{\circ}\text{C}$)

and accelerated (e.g., 25 °C / 60% RH) conditions and tested at predetermined intervals using a validated stability-indicating method.

- Storage: Based on stability data, appropriate storage conditions are defined. For many complex molecules like **Azithromycin N-Ethyl**, storage is typically at controlled cold temperatures (2-8 °C) and protected from light in a well-sealed container to prevent degradation and moisture uptake.
- Handling: Before use, the standard should be allowed to equilibrate to ambient temperature in a desiccator to prevent condensation. Follow any specific instructions on the Certificate of Analysis regarding drying.[5]

Conclusion

The qualification of **Azithromycin N-Ethyl** as a reference standard is a rigorous, multi-disciplinary endeavor that underpins the quality control of Azithromycin API and drug products. It requires a deep understanding of analytical chemistry, a commitment to regulatory guidelines, and a systematic workflow that combines orthogonal techniques to ensure identity, purity, and potency. By following the principles and methodologies outlined in this guide, researchers and drug development professionals can confidently establish and utilize high-quality reference standards, thereby ensuring the safety and efficacy of the medicines delivered to patients.

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